N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine
Overview
Description
Despropionyl meta-Methylfentanyl is a synthetic opioid that is structurally similar to fentanyl. It is an analogue of the fentanyl precursor 4-anilino-N-phenethylpiperidine (4-ANPP) and is classified as a potent opioid. This compound is primarily used in research and forensic applications due to its structural similarity to known opioids .
Preparation Methods
The synthesis of Despropionyl meta-Methylfentanyl involves organic synthesis methods. The specific synthetic routes and reaction conditions are not publicly disclosed due to the potential for misuse and the compound’s high potency . Industrial production methods are also not widely available, as the compound is primarily used for research purposes.
Chemical Reactions Analysis
Despropionyl meta-Methylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Despropionyl meta-Methylfentanyl is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Chemistry: Used as an analytical reference standard for the identification and quantification of fentanyl analogues in various samples.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications and its pharmacological properties.
Forensic Science: Used in the detection and analysis of fentanyl analogues in forensic toxicology
Mechanism of Action
Despropionyl meta-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Despropionyl meta-Methylfentanyl is structurally similar to other fentanyl analogues, such as:
- Despropionyl ortho-Methylfentanyl
- Despropionyl para-Methylfentanyl
- Despropionyl meta-Fluorofentanyl
- 3-Methylfentanyl
Compared to these compounds, Despropionyl meta-Methylfentanyl is unique due to the position of the methyl group on the phenyl ring, which can influence its binding affinity and potency .
Properties
IUPAC Name |
N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18/h2-9,16,19,21H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWKXTYRMTZUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037103 | |
Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99918-45-3 | |
Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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